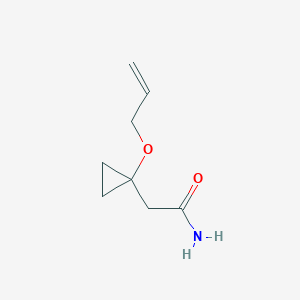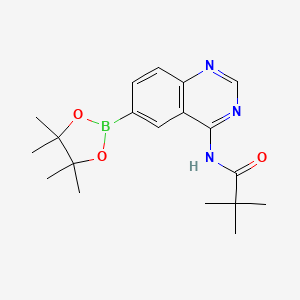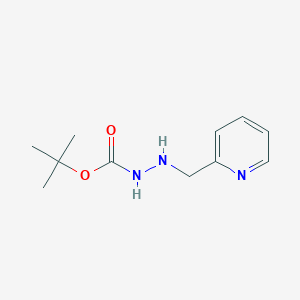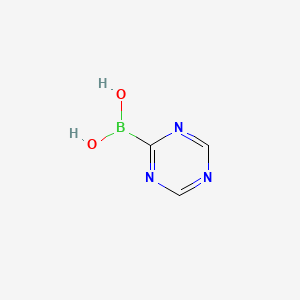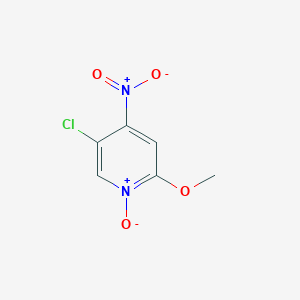
5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy-, methyl ester is a chemical compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with a carboxylic acid, a chlorine atom, and a hydroxyl group, with the carboxylic acid esterified to a methyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The presence of a chlorine atom and a hydroxyl group on the naphthalene ring can influence the reaction conditions and the choice of catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of more robust catalysts to increase yield and reduce reaction time. The exact industrial methods can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a transition metal catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain chemical reactions.
5-Chloro-2-naphthalenecarboxylic acid: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the chlorine substituent, which can influence its chemical properties and reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy-, methyl ester is unique due to the combination of substituents on the naphthalene ring. The presence of both a chlorine atom and a hydroxyl group, along with the ester functionality, provides a versatile platform for various chemical reactions and applications.
Eigenschaften
IUPAC Name |
methyl 5-chloro-4-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-16-12(15)8-5-7-3-2-4-9(13)11(7)10(14)6-8/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAUFCLBUQHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)



